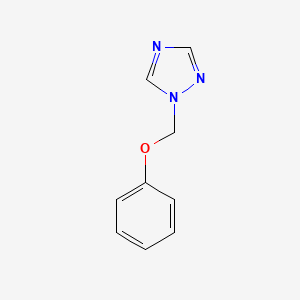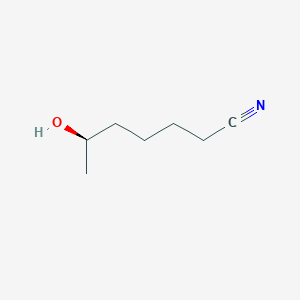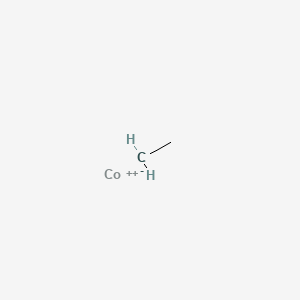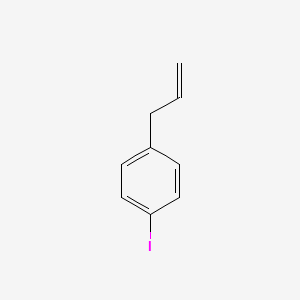
3-Tert-butylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tert-butylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group at the 3-position of the quinoline ring enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylquinolin-2(1H)-one typically involves the condensation of quinaldine with tert-butyl-substituted reagents. One common method is the reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone under specific conditions to yield the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-Tert-butylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
科学的研究の応用
3-Tert-butylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives exhibit antimicrobial, antiviral, and anticancer activities, making it a valuable molecule in biological research.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases, including malaria and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Tert-butylquinolin-2(1H)-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or interfere with DNA replication in microbial cells, leading to their antimicrobial effects. The exact mechanism can vary depending on the specific derivative and its target.
類似化合物との比較
Similar Compounds
2-Tert-butylquinoline: Similar in structure but lacks the carbonyl group at the 2-position.
Quinoline-2(1H)-one: Lacks the tert-butyl group at the 3-position.
4,6-Di(tert-butyl)-3-nitro-1,2-benzoquinone: Used as a reagent in the synthesis of 3-Tert-butylquinolin-2(1H)-one.
Uniqueness
This compound is unique due to the presence of both the tert-butyl group and the carbonyl group, which confer distinct chemical and biological properties. The tert-butyl group enhances the compound’s stability and lipophilicity, while the carbonyl group allows for various chemical modifications and interactions with biological targets.
特性
CAS番号 |
148104-31-8 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC名 |
3-tert-butyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)10-8-9-6-4-5-7-11(9)14-12(10)15/h4-8H,1-3H3,(H,14,15) |
InChIキー |
FUWLWBDNQPTINE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
![Dimethyl [5-(propylsulfanyl)pentyl]propanedioate](/img/structure/B12551655.png)
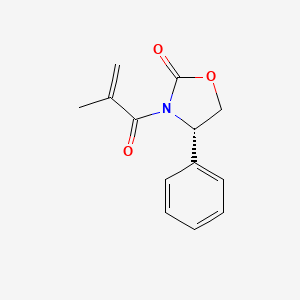
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
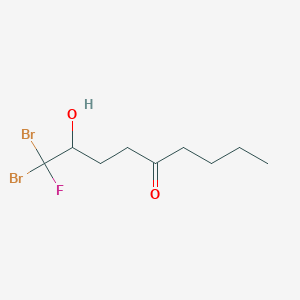
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)

![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)
![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)

